Differentiation in Lipophilicity (cLogP) vs. Regioisomeric Indole Ethanol Analogs
2-(1H-Indol-7-yl)ethanol exhibits a distinct calculated LogP (cLogP) value compared to its regioisomers, which is a key parameter influencing membrane permeability and protein binding. The target compound has a computed cLogP of 1.8 [1]. This contrasts with the 3-substituted analog, tryptophol (2-(1H-indol-3-yl)ethanol), which has a reported cLogP range of 1.28 to 1.59 depending on the prediction method [2], and the 2-substituted analog, 2-(1H-indol-2-yl)ethanol, with a cLogP of 1.7 [3]. This quantifiable difference in lipophilicity is a direct consequence of the substitution pattern and can influence the partition behavior and oral bioavailability of derived compounds.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | cLogP: 1.8 |
| Comparator Or Baseline | Comparator 1 (Tryptophol, 2-(1H-indol-3-yl)ethanol): cLogP 1.28 - 1.59; Comparator 2 (2-(1H-indol-2-yl)ethanol): cLogP 1.7 |
| Quantified Difference | ΔcLogP = +0.1 to +0.52 units (higher lipophilicity for the 7-substituted compound) |
| Conditions | Computational prediction using ALOGPS and ChemAxon software. |
Why This Matters
The higher cLogP of 2-(1H-Indol-7-yl)ethanol indicates a quantitative difference in lipophilicity, which is a crucial factor for scientists designing molecules with specific ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
- [1] Molaid. (n.d.). 7-(2-hydroxyethyl)indole | 345264-52-0. Molaid Compound Database (Calculated Properties). View Source
- [2] FoodB. (2010). Showing Compound Tryptophol (FDB010973). FoodB Compound Database (LogP Data). View Source
- [3] Molaid. (n.d.). Indole-2-ethanol | 52098-05-2. Molaid Compound Database (Calculated Properties). View Source
